molecular formula C15H21ClN2O4 B14037553 O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride

O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride

Cat. No.: B14037553
M. Wt: 328.79 g/mol
InChI Key: BXRFSXRNTVBWJR-JHEYCYPBSA-N
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Description

O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride is a chemical compound with the molecular formula C15H21ClN2O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride typically involves the esterification of 1,2-piperidinedicarboxylic acid with benzyl alcohol and methyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid, to form the desired ester. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or ethers depending on the nucleophile used.

Scientific Research Applications

O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Piperidinedicarboxylic acid, 5-amino-, 2-methyl 1-(phenylmethyl) ester, hydrochloride: A closely related compound with similar structural features.

    N-Benzylpiperidine: Another piperidine derivative with different functional groups.

Uniqueness

O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride is unique due to its specific esterification pattern and the presence of both benzyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H21ClN2O4

Molecular Weight

328.79 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate;hydrochloride

InChI

InChI=1S/C15H20N2O4.ClH/c1-20-14(18)13-8-7-12(16)9-17(13)15(19)21-10-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,16H2,1H3;1H/t12-,13+;/m0./s1

InChI Key

BXRFSXRNTVBWJR-JHEYCYPBSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl

Canonical SMILES

COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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